
1-(Azetidin-3-yl)-3-methylurea hydrochloride
Descripción general
Descripción
“1-(Azetidin-3-yl)-3-methylurea hydrochloride” is a chemical compound that contains an azetidine ring, a urea group, and a methyl group. Azetidine is a three-membered heterocyclic compound containing nitrogen. Urea is a functional group that consists of a carbonyl group flanked by two amine groups. The presence of these functional groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to predict its exact properties .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring is a three-membered ring, which introduces strain into the molecule. The urea group is planar due to the double bond character of the C-N bonds. The presence of the hydrochloride indicates that the compound is likely a salt, with the chloride ion balancing the charge of the protonated nitrogen in the azetidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and stability. The presence of the hydrochloride could suggest that the compound is soluble in water .
Aplicaciones Científicas De Investigación
Antileishmanial Activity
Singh et al. (2012) synthesized a series of compounds related to 1-(Azetidin-3-yl)-3-methylurea hydrochloride, finding that some derivatives displayed antileishmanial activity comparable to clinical antileishmanial drugs like amphotericine B (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).
Anti-Inflammatory Activity
Sharma et al. (2013) investigated new derivatives of a similar compound for their anti-inflammatory effects. Most compounds showed potent results, comparable with indomethacin, a common anti-inflammatory drug (Sharma, Maheshwari, & Bindal, 2013).
Antibacterial Activity
Chhajed and Upasani (2012) reported the synthesis of novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(Un/substitutedphenyl)azetidin-2-one compounds. Some of these compounds exhibited potent antibacterial activity, indicating potential use in antibiotic development (Chhajed & Upasani, 2012).
Anti-Filarial Activity
In a 2010 study, Chhajed et al. synthesized 3-chloro-4-substituted-1-(8-hydroxy-quinolin-5-yl)-azetidin-2-ones and evaluated them for anti-filarial activity. Some compounds showed good affinity and potency against filarial infections (Chhajed et al., 2010).
Analgesic Properties
Chhajed and Upasani (2016) also explored similar compounds for their analgesic and anti-inflammatory properties, finding significant results in animal models (Chhajed & Upasani, 2016).
Synthesis Process Optimization
Reddy et al. (2011) focused on optimizing the synthesis process of azetidin-3-ol hydrochloride, a related compound, highlighting the industrial relevance of these substances (Reddy et al., 2011).
Antimicrobial Screening
Desai and Dodiya (2014) synthesized and tested azetidin-2-one derivatives for antimicrobial activity, demonstrating their potential in combating bacterial and fungal infections (Desai & Dodiya, 2014).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1-(azetidin-3-yl)-1h-imidazole , have been used in a variety of natural and synthetic products exhibiting a range of biological activities .
Mode of Action
Related compounds like 1-(azetidin-3-yl)-1h-imidazole and 1-(Azetidin-3-yl)ethanone hydrochloride have been studied, suggesting that the azetidine moiety could play a crucial role in the interaction with its targets .
Biochemical Pathways
Azetidine derivatives have been used in the synthesis of new heterocyclic amino acid derivatives , suggesting that they may interact with biochemical pathways related to amino acid metabolism.
Result of Action
Azetidine derivatives have been used in the synthesis of new heterocyclic amino acid derivatives , suggesting that they may have potential applications in the development of novel drugs.
Propiedades
IUPAC Name |
1-(azetidin-3-yl)-3-methylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c1-6-5(9)8-4-2-7-3-4;/h4,7H,2-3H2,1H3,(H2,6,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYNGXXEPMOHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)
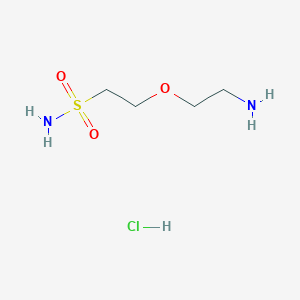
![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)
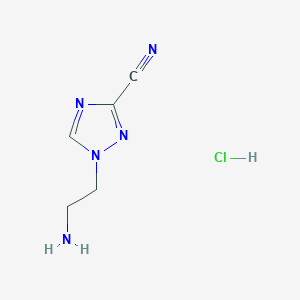
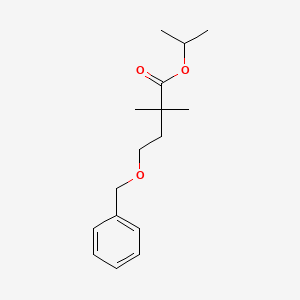
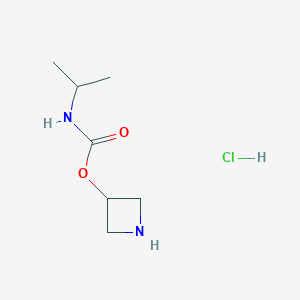

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)
![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)
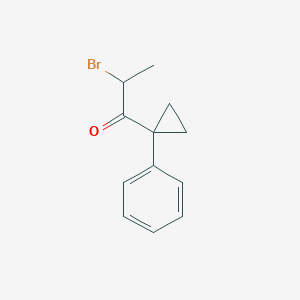
![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid](/img/structure/B1382355.png)
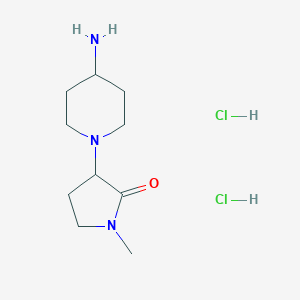

![Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate](/img/structure/B1382359.png)
